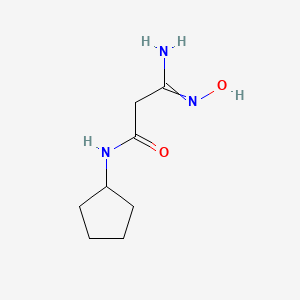![molecular formula C6H6BrN3 B11724769 Imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B11724769.png)
Imidazo[1,2-a]pyrimidine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,2-a]pyrimidine hydrobromide is a heterocyclic compound that features both imidazole and pyrimidine rings. This compound is known for its significant biological activities and is widely used in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold in drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrimidine hydrobromide can be achieved through various methods, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . These methods often involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds. For example, one common synthetic route involves the condensation of 2-aminopyrimidine with α-haloketones under acidic conditions to form the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions: Imidazo[1,2-a]pyrimidine hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for the functionalization of the compound and the development of derivatives with enhanced biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN₃) and potassium cyanide (KCN).
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Imidazo[1,2-a]pyrimidine hydrobromide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some notable applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: Investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Mecanismo De Acción
Imidazo[1,2-a]pyrimidine hydrobromide can be compared with other similar compounds, such as imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine . While these compounds share a similar core structure, they differ in their biological activities and applications. For instance, imidazo[1,2-a]pyridine is known for its antituberculosis activity, whereas imidazo[1,2-a]pyrazine is used in the development of anticancer drugs .
Comparación Con Compuestos Similares
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrazine
- Benzo[4,5]imidazo[1,2-a]pyrimidine
Propiedades
Fórmula molecular |
C6H6BrN3 |
|---|---|
Peso molecular |
200.04 g/mol |
Nombre IUPAC |
imidazo[1,2-a]pyrimidine;hydrobromide |
InChI |
InChI=1S/C6H5N3.BrH/c1-2-7-6-8-3-5-9(6)4-1;/h1-5H;1H |
Clave InChI |
WBPRKMULNXGBPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=CN=C2N=C1.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]-1-phenylprop-2-en-1-one](/img/structure/B11724687.png)
![Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B11724690.png)
![2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid](/img/structure/B11724697.png)
![4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol](/img/structure/B11724702.png)
![3-Methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B11724706.png)
![6-Hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B11724715.png)

![(2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoic acid](/img/structure/B11724730.png)

![(1S,3S,4S,7S,8S,9S)-4-ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol](/img/structure/B11724740.png)
![3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11724744.png)


![3,4-Dihydro-1H-spiro[naphthalene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11724771.png)
